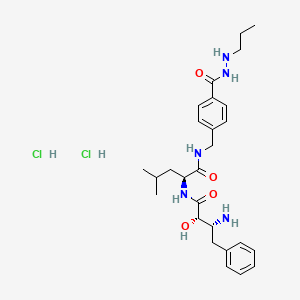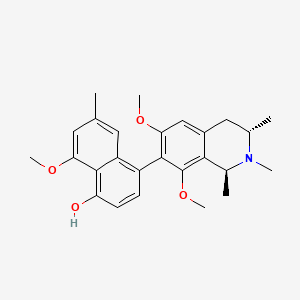
Neopetromin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopetromin is a cyclic tripeptide isolated from the marine sponge Neopetrosia sp. It is characterized by a rare heteroaromatic C-N cross-link between the side chains of tryptophan and tyrosine. This unique structure contributes to its biological activity, including causing vacuole fragmentation in tobacco BY-2 cells .
Preparation Methods
The first total synthesis of neopetromin was reported using a modular synthetic strategy. This approach involves C-H biarylation and Larock macrocyclization to construct the highly strained Tyr C-6-to-Trp N-1’ linkage . The synthetic route is scalable and can be executed on a decagram scale, making it suitable for industrial production .
Chemical Reactions Analysis
Neopetromin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tripeptide structure.
Scientific Research Applications
Neopetromin has several scientific research applications:
Chemistry: It serves as a model compound for studying C-N cross-linking in cyclic peptides.
Medicine: The compound’s unique structure and biological activity suggest potential therapeutic applications, although further research is needed.
Mechanism of Action
Neopetromin exerts its effects by causing vacuole fragmentation in an actin-independent manner. The molecular targets and pathways involved in this process are still under investigation, but the compound’s unique C-N cross-link is believed to play a crucial role .
Comparison with Similar Compounds
Neopetromin is similar to other cyclic peptides with C-N cross-links, such as lapparbin, tryptorubins, and nocapeptin A. this compound’s unique Tyr C-6-to-Trp N-1’ linkage sets it apart from these compounds
Properties
Molecular Formula |
C29H28N4O6 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(8S,11S,14S)-8-amino-3-hydroxy-11-[(4-hydroxyphenyl)methyl]-9,12-dioxo-1,10,13-triazatetracyclo[14.6.1.12,6.017,22]tetracosa-2,4,6(24),16(23),17,19,21-heptaene-14-carboxylic acid |
InChI |
InChI=1S/C29H28N4O6/c30-21-11-17-7-10-26(35)25(13-17)33-15-18(20-3-1-2-4-24(20)33)14-23(29(38)39)32-28(37)22(31-27(21)36)12-16-5-8-19(34)9-6-16/h1-10,13,15,21-23,34-35H,11-12,14,30H2,(H,31,36)(H,32,37)(H,38,39)/t21-,22-,23-/m0/s1 |
InChI Key |
VHHLBJOOIMVBQV-VABKMULXSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC(CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)





![6-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one](/img/structure/B12373968.png)


![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)




